molecular formula C7H11N3O2S B13967686 N-ethyl-6-methylpyridazine-3-sulfonamide

N-ethyl-6-methylpyridazine-3-sulfonamide

Cat. No.: B13967686
M. Wt: 201.25 g/mol
InChI Key: IVDQARSLOSSFNA-UHFFFAOYSA-N
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Description

N-ethyl-6-methylpyridazine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyridazine ring substituted with an ethyl group at the nitrogen atom, a methyl group at the sixth position, and a sulfonamide group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methylpyridazine-3-sulfonamide typically involves the reaction of 6-methylpyridazine-3-sulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methylpyridazine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various alkyl or aryl substituted pyridazine derivatives.

Scientific Research Applications

N-ethyl-6-methylpyridazine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamide derivatives.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-6-methylpyridazine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

N-ethyl-6-methylpyridazine-3-sulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with specific enzymes, making it a valuable compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-ethyl-6-methylpyridazine-3-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-3-8-13(11,12)7-5-4-6(2)9-10-7/h4-5,8H,3H2,1-2H3

InChI Key

IVDQARSLOSSFNA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NN=C(C=C1)C

Origin of Product

United States

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